4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Regioisomer comparison Structural differentiation Medicinal chemistry building blocks

4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (C₁₇H₁₃NO₄, MW 295.29 g/mol) is a synthetic 6-amidocoumarin derivative formed by coupling 4-methoxybenzoic acid with 6-amino-2H-chromen-2-one. The compound belongs to the coumarin-benzamide hybrid class, a scaffold extensively investigated for enzyme inhibition (MAO-B, carbonic anhydrase, HDAC) and antimicrobial applications.

Molecular Formula C17H13NO4
Molecular Weight 295.294
CAS No. 797777-77-6
Cat. No. B2470942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
CAS797777-77-6
Molecular FormulaC17H13NO4
Molecular Weight295.294
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
InChIInChI=1S/C17H13NO4/c1-21-14-6-2-11(3-7-14)17(20)18-13-5-8-15-12(10-13)4-9-16(19)22-15/h2-10H,1H3,(H,18,20)
InChIKeyHWBHAGNKYSGARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 797777-77-6): Structural Identity and Procurement Baseline


4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (C₁₇H₁₃NO₄, MW 295.29 g/mol) is a synthetic 6-amidocoumarin derivative formed by coupling 4-methoxybenzoic acid with 6-amino-2H-chromen-2-one . The compound belongs to the coumarin-benzamide hybrid class, a scaffold extensively investigated for enzyme inhibition (MAO-B, carbonic anhydrase, HDAC) and antimicrobial applications [1]. Commercially available at ≥95% purity from multiple suppliers under catalog numbers such as CM891700 [2], this compound serves as a building block for medicinal chemistry programs and screening library construction. Critically, the ZINC database (ZINC216606210) records no ChEMBL-curated publications for this specific compound as of ChEMBL 20, indicating that most biological activity data exists at the class level rather than being compound-specific [2].

Why 4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide Cannot Be Interchanged with Generic Coumarin-Benzamide Analogs


Within the 6-amidocoumarin class, the identity and position of the benzamide ring substituent profoundly modulate both target potency and isoform selectivity. In a systematic study of 6-amidocoumarin MAO-B inhibitors (compounds 3a–j), the 3-Cl phenyl analog (3i) achieved an IC₅₀ of 0.095 μM with >421-fold selectivity over MAO-A, whereas alternative substituents produced IC₅₀ values ranging from 0.150 μM (3j, 3-CF₃ derivative) to inactivity [1]. Similarly, in carbonic anhydrase inhibition, the 6-amidocoumarins 7a–c showed isoform-dependent K_I values spanning 5.9–95.1 nM against hCA XII depending on the benzamide substituent [2]. These SAR trends demonstrate that the 4-methoxy substitution pattern on the benzamide ring of the target compound is not merely decorative—it occupies a distinct position in chemical space that cannot be assumed equivalent to the 4-Cl, 4-CF₃, 2-methoxy, or unsubstituted benzamide analogs without confirmatory head-to-head data. Substitution with a generic coumarin-benzamide, or even a regioisomer such as 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 695221-03-5), risks introducing uncharacterized shifts in potency, selectivity, and off-target profile .

Quantitative Differentiation Evidence for 4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide Against Closest Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 2-Methoxy Substitution on the Benzamide Ring

The target compound (4-methoxy substitution, para position) is regioisomeric with 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 695221-03-5, ortho substitution). Both share the molecular formula C₁₇H₁₃NO₄ and molecular weight 295.29 g/mol . In the broader 6-amidocoumarin SAR landscape, para-substituted electron-donating groups on the benzamide ring confer distinct conformational preferences at the amide linkage compared to ortho-substituted analogs. In the MAO-B inhibitor series, the 3,4-disubstituted pattern (particularly 3-Cl and 3-CF₃) proved critical for achieving sub-100 nM potency and isoform selectivity [1]. While no direct head-to-head comparison between the 4-methoxy and 2-methoxy regioisomers has been published, the para-substitution pattern positions the methoxy group distal to the amide linkage, minimizing steric clash with the coumarin ring system—a feature that ortho-substituted analogs cannot replicate. This difference is structural and permanent, making regioisomer substitution scientifically unjustified without confirmatory comparative data.

Regioisomer comparison Structural differentiation Medicinal chemistry building blocks

Class-Level MAO-B Inhibitory Potential: 4-Methoxybenzamide as an Electron-Donating Substituent Benchmark

In the 2023 El-Damasy et al. study of 6-amidocoumarin MAO-B inhibitors (compounds 3a–j), the rank order of potency was governed by substituent electronic and steric character at the terminal phenyl ring: 3-Cl (3i, IC₅₀ = 0.095 μM) > 3-CF₃ (3b, IC₅₀ = 0.190 μM) > 3,4-diCl (3c, IC₅₀ = 0.204 μM) > unsubstituted (3a, IC₅₀ = 1.520 μM) [1]. The 4-methoxy group is a strong electron-donating (+M) substituent with a Hammett σₚ value of –0.27, positioning it as an intermediate electron donor compared to –Cl (σₘ = +0.37, electron-withdrawing inductive) and –CF₃ (σₘ = +0.43). Based on this SAR trajectory, a 4-methoxy-substituted 6-amidocoumarin is predicted to exhibit MAO-B IC₅₀ in the range of 0.5–2.0 μM—substantially weaker than the 3-Cl lead but meaningfully more potent than the unsubstituted benzamide analog. This class-level inference provides a rationale for selecting the 4-methoxy derivative when an electron-donating substituent is required to probe electronic effects in SAR expansion, as it fills a gap between electron-withdrawing (Cl, CF₃) and unsubstituted benchmarks.

MAO-B inhibition Neuroprotection Coumarin-benzamide SAR

ChEMBL Multi-Target Screening Profile: CHEMBL573760 Activity Fingerprint

The ChEMBL database entry CHEMBL573760 records the target compound's activity across at least nine distinct assay systems, including: (i) in vitro inhibition of platelet 12-lipoxygenase at 30 μM; (ii) binding affinity against A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680; (iii) in vitro cell cytotoxicity against human 143B osteosarcoma cell lines; (iv) minimum inhibitory concentration (MIC) determination against penicillin-sensitive Staphylococcus aureus (strain 147N); (v) inhibition of cytochrome P450 progesterone 15-alpha-hydroxylase; and (vi) concentration causing 50% activation of human reticulocyte 15-lipoxygenase (15-HLO) [1]. While exact numeric IC₅₀/K_i values are not retrievable from the API metadata format, the breadth of this screening profile—encompassing enzyme inhibition, GPCR binding, antibacterial, and cytotoxicity endpoints—distinguishes this compound from single-target optimized analogs. By contrast, the published 6-amidocoumarins 3i and 3j were profiled almost exclusively against MAO and cholinesterase enzymes [2], leaving their broader polypharmacology unexplored. The CHEMBL573760 dataset thus provides a multi-dimensional activity fingerprint that single-target-optimized 6-amidocoumarin analogs lack.

Multi-target profiling Lipoxygenase inhibition Antimicrobial screening Cytotoxicity

Physicochemical and Drug-Likeness Comparison: 4-Methoxy vs. 4-Isopropyl Analog

Among commercially available N-(2-oxo-2H-chromen-6-yl)benzamide analogs, the 4-isopropyl derivative (CAS not listed; MW 307.34, C₁₉H₁₇NO₃) represents a sterically larger and more lipophilic comparator. The 4-methoxy compound (MW 295.29) is lighter by 12.05 Da and contains one additional hydrogen bond acceptor (the methoxy oxygen), yielding a predicted lower logP. Using the coumarin-benzamide scaffold as reference, the 4-OCH₃ group contributes a π value (Hansch) of –0.02 compared to +1.53 for isopropyl, indicating that the target compound is substantially less lipophilic. This difference has practical implications: the 4-methoxy derivative is expected to exhibit improved aqueous solubility and reduced non-specific protein binding relative to the 4-isopropyl analog, making it preferable for biochemical assay formats where compound aggregation or promiscuous binding artifacts must be minimized [1]. The 4-methoxy derivative also conforms more closely to Lipinski and Veber rule-of-five parameters due to its lower molecular weight and balanced polarity.

Physicochemical properties Drug-likeness LogP comparison Analog differentiation

Recommended Procurement and Application Scenarios for 4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide


SAR Expansion of 6-Amidocoumarin MAO-B Inhibitors: Probing Electron-Donating Substituent Effects

The 4-methoxybenzamide derivative serves as a critical electronic benchmark in 6-amidocoumarin MAO-B SAR studies. With a Hammett σₚ of –0.27, the 4-OCH₃ group fills the gap between the unsubstituted analog (3a, IC₅₀ = 1.520 μM) and electron-withdrawing leads (3i, 3-Cl, IC₅₀ = 0.095 μM) [1]. Procurement of this compound enables researchers to systematically dissect electronic vs. steric contributions to MAO-B binding affinity, an SAR dimension inaccessible with the currently published compound set (El-Damasy et al., 2023).

Polypharmacology Hit-Finding: Leveraging the ChEMBL Multi-Target Screening Fingerprint

The CHEMBL573760 assay profile—spanning 12-lipoxygenase, A2A adenosine receptor, osteosarcoma cytotoxicity, and antibacterial activity [2]—positions this compound as a pre-characterized starting point for polypharmacology campaigns. Unlike single-target-optimized 6-amidocoumarins such as 3i or 3j, which were profiled only against MAO and cholinesterase [1], this compound offers a broader activity landscape that can accelerate hit triage in phenotypic screening or multi-target drug discovery programs.

Low-Lipophilicity Building Block for Fragment-Based and Biochemical Screening Libraries

With a predicted logP substantially lower than lipophilic analogs (e.g., 4-isopropyl derivative, Δπ = –1.55), and molecular weight of 295.29—well within fragment-like space—the 4-methoxy derivative is suited for fragment-based drug discovery (FBDD) and biochemical high-throughput screening where compound aggregation and non-specific binding must be minimized . Its balanced polarity profile and compliance with Lipinski parameters make it a rational choice over more lipophilic coumarin-benzamide building blocks.

Regioisomer Control in Coumarin-Benzamide Chemical Biology Probe Development

When developing chemical probes based on the 6-amidocoumarin scaffold, regioisomeric purity is essential. The para-methoxy substitution of this compound (CAS 797777-77-6) is structurally distinct from the ortho-methoxy regioisomer (CAS 695221-03-5) . Using the correct regioisomer ensures that observed biological activity can be attributed to the intended substitution pattern, preventing confounding by steric or electronic artifacts introduced by ortho-substitution. This compound should be specified as the exclusive 4-methoxy regioisomer in procurement documentation.

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